Diflapolin

描述

双抑制剂是一种化学化合物,以其对两种关键酶的双重抑制作用而闻名:5-脂氧合酶活化蛋白和可溶性环氧化物水解酶。这些酶参与花生四烯酸的代谢,花生四烯酸是一种在炎症反应中起关键作用的脂肪酸。 通过抑制这些酶,双抑制剂在治疗炎症相关疾病方面显示出潜力 .

准备方法

合成路线和反应条件: 双抑制剂是通过一系列涉及形成脲衍生物的化学反应合成的。合成始于4-(苯并噻唑-2-基甲氧基)-2-甲基苯胺与3,4-二氯苯基异氰酸酯的反应,形成所需的脲化合物。 反应通常在受控温度条件下在二氯甲烷等有机溶剂中进行 .

工业生产方法: 双抑制剂的工业生产涉及扩大实验室合成工艺。这包括优化反应条件,以确保最终产物的高产率和纯度。 使用连续流动反应器和自动化系统可以提高生产过程的效率和一致性 .

化学反应分析

反应类型: 双抑制剂会经历各种化学反应,包括:

氧化: 双抑制剂可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以将双抑制剂转化为其还原形式,这些形式可能具有不同的生物活性。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应.

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原会产生胺衍生物 .

科学研究应用

双抑制剂具有广泛的科学研究应用,包括:

化学: 用作研究酶抑制和花生四烯酸代谢的工具。

生物学: 研究其对与炎症和免疫反应相关的细胞过程的影响。

医学: 探索其作为治疗关节炎和哮喘等炎症性疾病的潜在治疗剂。

作用机制

双抑制剂通过抑制5-脂氧合酶活化蛋白和可溶性环氧化物水解酶的活性来发挥其作用。这些酶分别参与花生四烯酸转化为促炎性白三烯和抗炎性环氧二十碳三烯酸的降解。 通过阻断这些途径,双抑制剂降低了促炎介质的产生,并提高了抗炎化合物的水平 .

类似化合物:

MK886: 另一种5-脂氧合酶活化蛋白抑制剂。

AUDA: 一种可溶性环氧化物水解酶抑制剂。

苯并噻唑衍生物: 具有类似结构特征和生物活性的化合物.

独特性: 双抑制剂因其对5-脂氧合酶活化蛋白和可溶性环氧化物水解酶的双重抑制作用而独一无二。 这种双重作用提供了一种更全面的调节炎症反应的方法,与仅靶向这些酶中的一种的化合物相比 .

相似化合物的比较

MK886: Another inhibitor of 5-lipoxygenase-activating protein.

AUDA: An inhibitor of soluble epoxide hydrolase.

Benzothiazole derivatives: Compounds with similar structural features and biological activities.

Uniqueness: Diflapolin is unique due to its dual inhibitory action on both 5-lipoxygenase-activating protein and soluble epoxide hydrolase. This dual action provides a more comprehensive approach to modulating the inflammatory response compared to compounds that target only one of these enzymes .

生物活性

Diflapolin, a dual inhibitor targeting both the 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), has garnered significant attention for its potential therapeutic applications in treating inflammation-related diseases. This article delves into the compound's biological activity, pharmacological profile, structure-activity relationships, and relevant case studies.

Overview of this compound

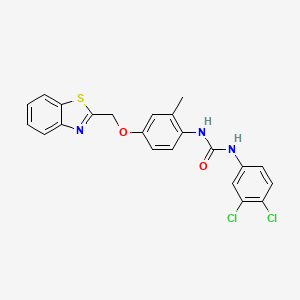

This compound, chemically known as N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3,4-dichlorophenyl)urea, acts primarily by inhibiting the conversion of arachidonic acid (AA) into pro-inflammatory leukotrienes through its action on FLAP and preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) via sEH inhibition. This dual action positions this compound as a promising candidate for managing chronic inflammatory conditions such as rheumatoid arthritis and asthma .

In Vitro Studies

This compound exhibits potent inhibitory effects on 5-LOX product formation in human monocytes and neutrophils, with IC50 values of 30 nM and 170 nM, respectively. Importantly, it does not inhibit isolated 5-LOX activity directly, indicating that its mechanism relies on the presence of FLAP . The compound also effectively suppresses sEH activity with an IC50 of 20 nM .

Key In Vitro Findings:

- Inhibition of 5-LOX Product Formation :

- Monocytes: IC50 = 30 nM

- Neutrophils: IC50 = 170 nM

- sEH Inhibition : IC50 = 20 nM

- Mechanism : Requires co-expression of FLAP for effective inhibition of 5-LOX.

In Vivo Studies

In animal models, specifically in zymosan-induced peritonitis in mice, this compound demonstrated significant anti-inflammatory effects:

- Reduced vascular permeability.

- Inhibited formation of cysteinyl leukotrienes and LTB4.

- Suppressed neutrophil infiltration into inflamed tissues .

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of this compound derivatives to enhance its efficacy and bioavailability. Modifications to the urea moiety have been shown to significantly influence inhibitory potency against both FLAP and sEH. For instance, certain benzimidazole derivatives exhibited improved selectivity and activity profiles compared to the parent compound .

Table 1: SAR Findings for this compound Derivatives

| Compound | FLAP IC50 (nM) | sEH IC50 (nM) | Notes |

|---|---|---|---|

| This compound | 30 | 20 | Parent compound |

| Derivative A | 25 | 15 | Improved potency |

| Derivative B | >100 | <10 | Loss of FLAP activity but enhanced sEH inhibition |

Case Studies

- Rheumatoid Arthritis Model : In a study involving collagen-induced arthritis in mice, this compound treatment led to reduced joint swelling and inflammation markers compared to control groups. This highlights its potential application in autoimmune inflammatory diseases .

- Asthma Model : In a murine model of asthma, this compound administration resulted in decreased airway hyperresponsiveness and reduced eosinophil infiltration in lung tissues. These findings support its use as a therapeutic agent in respiratory inflammatory conditions .

属性

IUPAC Name |

1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXLEECGXSDIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。